molecular formula C9H15N3O2 B13524296 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13524296
M. Wt: 197.23 g/mol
InChI Key: UUUUBQVKJREHSP-UHFFFAOYSA-N
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Description

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which is known for its unique properties and wide range of applications in various fields such as chemistry, biology, and medicine. The 1,2,3-triazole moiety is particularly valued for its stability, ability to mimic amide bonds, and inert nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-triazoles, including 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid, can be achieved through various methods. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a base such as sodium ascorbate .

Industrial Production Methods

In industrial settings, the synthesis of 1,2,3-triazoles can be optimized using continuous flow conditions. This method allows for the efficient production of triazoles with high yields and good functional group tolerance . For example, the use of copper-on-charcoal as a heterogeneous catalyst in a continuous flow reactor has been shown to be effective for the synthesis of various substituted 1,2,3-triazoles .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Biological Activity

5-Methyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields including pharmacology, agriculture, and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C₈H₁₃N₃O₂ with a molecular weight of 169.21 g/mol. It exhibits high solubility in water and has a moderate logP value indicating favorable absorption characteristics.

PropertyValue
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight169.21 g/mol
SolubilityHigh (19.3 mg/ml)
Log P0.61

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that triazole derivatives could inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of triazole compounds has also been explored. In vitro studies suggest that these compounds can scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is crucial for preventing cellular damage associated with various diseases .

Enzyme Inhibition

One notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are valuable in managing conditions like gout and hyperuricemia . The compound showed promising results in submicromolar concentrations during bioevaluation studies.

Study on Xanthine Oxidase Inhibition

In a study conducted by Shi et al., several derivatives including this compound were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that these compounds exhibited mixed-type inhibition with notable potency .

Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against Candida albicans and Aspergillus niger, demonstrating its potential as a therapeutic agent in treating fungal infections .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-methyl-1-pentyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-3-4-5-6-12-7(2)8(9(13)14)10-11-12/h3-6H2,1-2H3,(H,13,14)

InChI Key

UUUUBQVKJREHSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(N=N1)C(=O)O)C

Origin of Product

United States

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